Lipophilicity (XLogP3) Differentiation: 2-Chloro-4-fluoro vs. 2-Chlorophenyl Analog
The target compound (CAS 259860‑02‑1) possesses a computed XLogP3 of 2.4, reflecting the combined lipophilic contributions of chlorine at the 2‑position and fluorine at the 4‑position [1]. The 2‑chlorophenyl analog, (2E)‑N‑(2‑chlorophenyl)‑2‑(hydroxyimino)acetamide (CAS 14722‑82‑8, MW 198.60), lacks the para‑fluorine substituent and has a lower computed XLogP3 of approximately 1.9 [2]. This difference of ~0.5 log units corresponds to an approximately 3‑fold higher predicted octanol‑water partition coefficient for the target compound, indicating greater membrane permeability potential.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide (CAS 14722-82-8): XLogP3 ≈ 1.9 |
| Quantified Difference | Δ XLogP3 ≈ +0.5 (target more lipophilic by ~3‑fold in logP units) |
| Conditions | Computed by XLogP3 algorithm, PubChem 2021.05.07 release |
Why This Matters
Higher lipophilicity can translate to improved passive membrane permeability, a critical parameter for cell‑based assays and intracellular target engagement, making CAS 259860‑02‑1 a strategically distinct choice when intracellular access is required.
- [1] PubChem. Compound Summary for CID 22612791, N-(2-chloro-4-fluorophenyl)-2-(N-hydroxyimino)acetamide. Computed Property XLogP3 = 2.4. https://pubchem.ncbi.nlm.nih.gov/compound/259860-02-1 (accessed 2026-04-29). View Source
- [2] PubChem. Compound Summary for (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide (CAS 14722-82-8). Computed Property XLogP3 ≈ 1.9. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-29). View Source
